DBCO-S-S-PEG3-Biotin
Overview
Description
DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It is a cleavable reagent for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry .
Synthesis Analysis
DBCO-S-S-PEG3-Biotin is used to introduce a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .Molecular Structure Analysis
The molecular formula of DBCO-S-S-PEG3-Biotin is C42H56N6O8S3 . It has a molecular weight of 869.1 g/mol .Chemical Reactions Analysis
DBCO-S-S-PEG3-Biotin contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
DBCO-S-S-PEG3-Biotin has a molecular weight of 869.1 g/mol . The exact mass is 868.33 .Scientific Research Applications
DBCO-S-S-PEG3-Biotin is a cleavable reagent used in the field of bioconjugation chemistry . It’s used for the introduction of a biotin moiety to azide-containing biomolecules using a method known as copper-free Click Chemistry .
- Scientific Field : Bioconjugation Chemistry .
- Application Summary : It’s used for the introduction of a biotin moiety to azide-containing biomolecules . This is particularly useful in the study of various biological processes.
- Methods of Application : The method involves the use of copper-free Click Chemistry . The PEG spacer arm in DBCO-S-S-PEG3-Biotin provides better solubility to the labeled molecules in aqueous media . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .
- Results or Outcomes : The use of DBCO-S-S-PEG3-Biotin allows for the labeling of azide-containing biomolecules with a biotin moiety . This can facilitate the study of these biomolecules in various biological contexts.
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PROTAC Linker
- Field : Drug Discovery
- Application Summary : DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- Methods of Application : DBCO-S-S-PEG3-Biotin contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
- Results or Outcomes : The use of DBCO-S-S-PEG3-Biotin as a PROTAC linker can facilitate the targeted degradation of specific proteins, which can be useful in the treatment of various diseases .
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Labeling of Azide-Containing Biomolecules
- Field : Bioconjugation Chemistry
- Application Summary : DBCO-S-S-PEG3-Biotin is used for the introduction of a biotin moiety to azide-containing biomolecules . This is particularly useful in the study of various biological processes.
- Methods of Application : The method involves the use of copper-free Click Chemistry . The PEG spacer arm in DBCO-S-S-PEG3-Biotin provides better solubility to the labeled molecules in aqueous media . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .
- Results or Outcomes : The use of DBCO-S-S-PEG3-Biotin allows for the labeling of azide-containing biomolecules with a biotin moiety . This can facilitate the study of these biomolecules in various biological contexts.
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Cell-Specific Crosstalk Proteomics
- Field : Proteomics
- Application Summary : DBCO-S-S-PEG3-Biotin has been used in cell-specific crosstalk proteomics to study the signaling pathways in glioblastoma malignancy near the subventricular zone .
- Methods of Application : The method involves the use of copper-free Click Chemistry . The PEG spacer arm in DBCO-S-S-PEG3-Biotin provides better solubility to the labeled molecules in aqueous media .
- Results or Outcomes : The use of DBCO-S-S-PEG3-Biotin allows for the labeling of azide-containing biomolecules with a biotin moiety . This can facilitate the study of these biomolecules in various biological contexts .
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Induced-Mesenchymal Stromal Cell Secretome Assessment
- Field : Cell Biology
- Application Summary : DBCO-S-S-PEG3-Biotin has been used in the assessment of induced-mesenchymal stromal cell secretome in mixed-culture disease models .
- Methods of Application : The method involves the use of copper-free Click Chemistry . The PEG spacer arm in DBCO-S-S-PEG3-Biotin provides better solubility to the labeled molecules in aqueous media .
- Results or Outcomes : The use of DBCO-S-S-PEG3-Biotin allows for the labeling of azide-containing biomolecules with a biotin moiety . This can facilitate the study of these biomolecules in various biological contexts .
Safety And Hazards
Future Directions
DBCO-S-S-PEG3-Biotin is a cleavable reagent, which is used to introduce biotin into biological molecules containing azide partially using copper-free click chemistry . The PEG spacer arms provide better solubility for labeled molecules in aqueous media . The disulfide bond in the joint can be cracked with reducing agents such as DTT, BME, and TCEP .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVGOGQIAYMKAS-MZOCQUDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N6O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-S-S-PEG3-Biotin |
Citations
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